1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-
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Overview
Description
1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- typically involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and subsequent functionalization steps . Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its ability to inhibit FGFRs makes it a candidate for the development of anti-cancer drugs.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis. By inhibiting these receptors, the compound can disrupt these pathways, leading to reduced tumor growth and metastasis . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-B]pyridine derivatives: These compounds also target FGFRs but may have different substituents that affect their potency and selectivity.
1H-Pyrazolo[3,4-B]pyridines: These compounds have a similar core structure but differ in their biological activities and applications.
1H-Pyrrolo[3,4-C]pyridine-1,3(2H)-diones: These compounds are studied for their analgesic and sedative properties.
Properties
Molecular Formula |
C19H21N3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C19H21N3/c1-2-4-15(5-3-1)14-16-8-12-22(13-9-16)18-7-11-21-19-17(18)6-10-20-19/h1-7,10-11,16H,8-9,12-14H2,(H,20,21) |
InChI Key |
XJCVWLPTMJZZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=C4C=CNC4=NC=C3 |
Origin of Product |
United States |
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